molecular formula C16H12OS B12911531 2-Phenyl-3-(phenylsulfanyl)furan CAS No. 105621-13-4

2-Phenyl-3-(phenylsulfanyl)furan

Cat. No.: B12911531
CAS No.: 105621-13-4
M. Wt: 252.3 g/mol
InChI Key: HMRIBXYGIAINDX-UHFFFAOYSA-N
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Description

2-Phenyl-3-(phenylsulfanyl)furan is an organic compound belonging to the furan family, characterized by a furan ring substituted with phenyl and phenylsulfanyl groups. Furans are known for their aromatic properties and are widely used in various chemical and pharmaceutical applications due to their unique structural features.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenyl-3-(phenylsulfanyl)furan typically involves the Suzuki–Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and an aryl boronic acid. The general reaction conditions include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol . The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions using continuous flow reactors. These reactors allow for better control over reaction conditions, higher yields, and scalability. The use of microwave-assisted synthesis can also enhance reaction rates and yields .

Chemical Reactions Analysis

Types of Reactions

2-Phenyl-3-(phenylsulfanyl)furan undergoes various chemical reactions, including:

    Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the phenylsulfanyl group.

    Substitution: Electrophilic aromatic substitution can occur on the phenyl rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: De-sulfanylated furans.

    Substitution: Halogenated derivatives of this compound.

Scientific Research Applications

2-Phenyl-3-(phenylsulfanyl)furan has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Phenyl-3-(phenylsulfanyl)furan involves its interaction with specific molecular targets. For example, as a urease inhibitor, it binds to the active site of the enzyme, preventing the hydrolysis of urea. The phenylsulfanyl group plays a crucial role in enhancing the binding affinity and specificity of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Phenyl-3-(phenylsulfanyl)furan is unique due to the presence of both phenyl and phenylsulfanyl groups, which confer distinct chemical properties and reactivity. This combination allows for versatile applications in various fields, including organic synthesis, medicinal chemistry, and material science.

Properties

CAS No.

105621-13-4

Molecular Formula

C16H12OS

Molecular Weight

252.3 g/mol

IUPAC Name

2-phenyl-3-phenylsulfanylfuran

InChI

InChI=1S/C16H12OS/c1-3-7-13(8-4-1)16-15(11-12-17-16)18-14-9-5-2-6-10-14/h1-12H

InChI Key

HMRIBXYGIAINDX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C=CO2)SC3=CC=CC=C3

Origin of Product

United States

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